3-methylphenyl hexopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylphenyl hexopyranoside typically involves the glycosylation of 3-methylphenol with a suitable hexopyranosyl donor. One common method is the use of glycosyl halides in the presence of a Lewis acid catalyst, such as silver triflate or boron trifluoride etherate . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosyl halide.
Industrial Production Methods
For industrial production, the compound can be extracted from natural sources, such as the roots, bark, and leaves of certain plants. The extraction process involves grinding the plant material, followed by solvent extraction, purification, and crystallization . This method is advantageous for large-scale production due to its cost-effectiveness and lower environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Methylphenyl hexopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, alkylated derivatives
Scientific Research Applications
3-Methylphenyl hexopyranoside has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methylphenyl hexopyranoside involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating enzyme activities, binding to specific receptors, and influencing cellular signaling pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxyphenyl hexopyranoside
- 3-Methoxyphenyl hexopyranoside
- 3-Methylphenyl glucopyranoside
Comparison
3-Methylphenyl hexopyranoside is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to 4-hydroxyphenyl hexopyranoside, it has a methyl group at the 3-position, which can influence its reactivity and biological activity. Similarly, 3-methoxyphenyl hexopyranoside has a methoxy group instead of a hydroxyl group, leading to differences in solubility and reactivity .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-(3-methylphenoxy)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6/c1-7-3-2-4-8(5-7)18-13-12(17)11(16)10(15)9(6-14)19-13/h2-5,9-17H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLIKCCGRQFFHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2C(C(C(C(O2)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80874463 |
Source
|
Record name | GLUCOPYRANOSIDE,3-METHYLPHENYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80874463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6092-25-7 |
Source
|
Record name | GLUCOPYRANOSIDE,3-METHYLPHENYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80874463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.